molecular formula C14H10F6N4O3 B11086747 7-Furan-2-yl-1,3-dimethyl-5,5-bis-trifluoromethyl-5,8-dihydro-1H-pyrimido[4,5-d]pyrimidine-2,4-dione

7-Furan-2-yl-1,3-dimethyl-5,5-bis-trifluoromethyl-5,8-dihydro-1H-pyrimido[4,5-d]pyrimidine-2,4-dione

Cat. No.: B11086747
M. Wt: 396.24 g/mol
InChI Key: LGIDNSPLDMWEET-UHFFFAOYSA-N
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Description

7-(2-FURYL)-1,3-DIMETHYL-5,5-BIS(TRIFLUOROMETHYL)-5,8-DIHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE is a complex heterocyclic compound featuring a pyrimidine core fused with a pyrimidopyrimidine structure. This compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical and physical properties, making it of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-FURYL)-1,3-DIMETHYL-5,5-BIS(TRIFLUOROMETHYL)-5,8-DIHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is often carried out in the presence of a base such as sodium methoxide in butanol, leading to the formation of the desired pyrimidopyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(2-FURYL)-1,3-DIMETHYL-5,5-BIS(TRIFLUOROMETHYL)-5,8-DIHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.

    Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions, often facilitated by the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

7-(2-FURYL)-1,3-DIMETHYL-5,5-BIS(TRIFLUOROMETHYL)-5,8-DIHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiproliferative properties.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 7-(2-FURYL)-1,3-DIMETHYL-5,5-BIS(TRIFLUOROMETHYL)-5,8-DIHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and stability, making it a potent inhibitor of certain biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-FURYL)-1,3-DIMETHYL-5,5-BIS(TRIFLUOROMETHYL)-5,8-DIHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE stands out due to the presence of trifluoromethyl groups, which impart unique chemical stability and biological activity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar heterocyclic compounds.

Properties

Molecular Formula

C14H10F6N4O3

Molecular Weight

396.24 g/mol

IUPAC Name

7-(furan-2-yl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C14H10F6N4O3/c1-23-9-7(10(25)24(2)11(23)26)12(13(15,16)17,14(18,19)20)22-8(21-9)6-4-3-5-27-6/h3-5H,1-2H3,(H,21,22)

InChI Key

LGIDNSPLDMWEET-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)C(N=C(N2)C3=CC=CO3)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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